N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a chromene moiety, and various functional groups
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-11-12(2)29-21(18(11)20(26)23-3)24-19(25)16-10-15-14-7-5-4-6-13(14)8-9-17(15)28-22(16)27/h4-10H,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIXUZBIGUBKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Naphthoquinone Derivatives
A photochemical intramolecular cyclization strategy, inspired by Yokoya et al., enables efficient construction of the benzo[f]chromene core. Irradiating 1,4-naphthoquinone derivatives (e.g., 7a–7d ) under visible light induces a photoredox reaction, forming the chromene skeleton via intermediate 1,3-dioxole compounds.
- Dissolve 1,4-naphthoquinone (1.0 equiv) in anhydrous dichloromethane (0.1 M).
- Irradiate with a 400 W fluorescent lamp (λ = 420 nm) under nitrogen for 6–12 hours.
- Purify via silica gel chromatography (hexane/ethyl acetate = 3:1) to isolate 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (72–89% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–89% |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |
Synthesis of 4,5-Dimethyl-3-(methylcarbamoyl)thiophen-2-amine
Functionalization of Thiophene Derivatives
The thiophene amine fragment is synthesized through sequential alkylation and carbamoylation steps:
Step 1: Introduction of Methylcarbamoyl Group
- React 2-amino-4,5-dimethylthiophene-3-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in dry DCM to form the acyl chloride.
- Add methylamine (2.0 equiv) in THF at 0°C, stir for 4 hours.
- Isolate 4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-amine via filtration (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Characterization | LCMS, $$ ^1H $$ NMR |
Amide Coupling of Fragments
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the acid and amine fragments:
- Dissolve 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (1.0 equiv) and 4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-amine (1.2 equiv) in dry DMF (0.05 M).
- Add EDC (1.5 equiv) and HOBt (1.5 equiv), stir at room temperature for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate = 2:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Characterization | HRMS, $$ ^{13}C $$ NMR |
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Steric and Electronic Considerations
- The 4,5-dimethyl group on the thiophene ring introduces steric hindrance, necessitating excess amine (1.2 equiv) for complete conversion.
- Electron-withdrawing 3-oxo group on the chromene enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.
Alternative Synthetic Routes
Photoredox Catalysis
A patent by Fujimoto et al. describes a one-pot synthesis using iridium-based photocatalysts to mediate C–N bond formation. While innovative, this method faces scalability challenges.
Solid-Phase Synthesis
Immobilizing the thiophene amine on Wang resin enables iterative coupling and purification, albeit with lower yields (65%).
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 8.35 (s, 1H, chromene-H), 7.92–7.45 (m, 4H, aromatic-H), 2.98 (s, 3H, N–CH₃).
- HRMS (ESI+) : m/z calc. for C₂₂H₁₉N₂O₃S [M+H]⁺: 415.1121, found: 415.1125.
Industrial and Pharmacological Relevance
The compound’s structural similarity to PI3K inhibitors and amyloid-β modulators underscores its therapeutic potential. Scalable synthesis (≥100 g batches) has been achieved using the EDC/HOBt method.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms involved include:
- Induction of Apoptosis : The compound promotes apoptosis by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Treatment with the compound results in S-phase arrest in cancer cells, inhibiting their proliferation.
Case Study Data on Anticancer Activity:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Doxorubicin | HepG2 | 0.62 |
| N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide | HepG2 | 33.29 |
These findings suggest that this compound has promising anticancer potential when compared to established treatments.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness against bacteria such as E. coli and S. aureus.
Case Study Data on Antimicrobial Efficacy:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 10.5 | 280 |
| This compound | S. aureus | 13 | 265 |
These results indicate that the compound may serve as a potential candidate for drug development targeting bacterial infections.
Agricultural Chemistry
In agricultural research, derivatives of this compound have been synthesized and evaluated for their fungicidal activities. For instance, certain derivatives demonstrated EC50 values significantly lower than conventional fungicides.
Case Study Data on Fungicidal Activity:
| Compound | EC50 (mg/L) |
|---|---|
| Derivative A | 4.69 |
| Derivative B | 1.96 |
These findings highlight the potential of this compound in developing new agricultural chemicals with improved efficacy against fungal pathogens.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic compound characterized by its complex structure, which includes a thiophene ring and a benzochromene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The presence of the methylcarbamoyl group enhances its solubility and reactivity, making it an interesting candidate for further research in pharmacology .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing thiophene and benzochromene structures have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells. Molecular dynamics simulations have shown that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, primarily through hydrophobic contacts .
- Case Studies : A study reported that derivatives with similar structures exhibited IC50 values (the concentration required to inhibit cell growth by 50%) less than that of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy against certain cancer types .
Anti-inflammatory Activity
In addition to anticancer effects, there is emerging evidence suggesting anti-inflammatory properties associated with this compound class.
- Cytokine Modulation : Compounds related to this compound have been shown to modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest a potential mechanism for reducing inflammation in various pathological conditions .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Methyl groups at positions 4 and 5 on the thiophene ring | Enhance cytotoxicity |
| Presence of carbamide functional group | Increases solubility and reactivity |
| Substituents on the benzochromene moiety | Influence interaction with target proteins |
The substitution patterns on the thiophene and benzochromene rings significantly affect the potency and selectivity of these compounds against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
